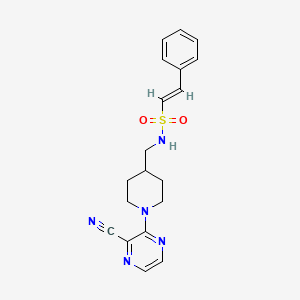
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, is a structurally complex molecule that may be related to the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its analysis. For instance, the first paper discusses a compound synthesized from pyridine-4-carboxaldehyde and sulfadiazine, which shares a similar sulfonamide functional group and could potentially offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of an aldehyde with an amine, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) . This process may be applicable to the synthesis of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, suggesting a potential route involving the condensation of a suitable aldehyde with a piperidine derivative containing the cyanopyrazin moiety.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy, as well as X-ray diffraction . These methods could be employed to determine the molecular structure of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, providing insights into its conformation and the relative arrangement of its pharmacophoric groups.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound , the methodologies used in the papers, such as computational studies and molecular docking, could be applied to predict the reactivity and interaction of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide with biological targets . These studies could help in understanding the potential bioactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using computational tools like Swiss ADME . These tools could also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of (E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, which is crucial for assessing its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition Properties
Piperidine derivatives have been studied for their corrosion inhibition properties. Specifically, their adsorption behaviors and inhibition efficiencies on various iron surfaces were analyzed through quantum chemical calculations and molecular dynamics simulations. This research indicates the potential application of such compounds in protecting metals from corrosion (Kaya et al., 2016).
2. Microglial Imaging in Neuroinflammation
Certain piperidine derivatives have been developed as PET radiotracers specific for CSF1R, a microglia-specific marker. These compounds are used for imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
3. Antimicrobial and Antiproliferative Activities
Piperidine derivatives have been synthesized and shown promising activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds are also being investigated for their potential in drug development, especially in targeting diseases like Alzheimer's (Khalid et al., 2012; Khalid et al., 2014). Additionally, some piperidine nucleus-bearing sulfonamides have shown high antiproliferation potencies against cancer cell lines and possess anti-SARS-CoV-2 properties (Youssef et al., 2022).
4. Neuroinflammation Imaging and Drug Target Engagement
Certain piperidine-based compounds have been synthesized for use as PET agents, aiming to image IRAK4 enzyme in neuroinflammation, which is a significant step in understanding and potentially treating various neuroinflammatory conditions (Wang et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c20-14-18-19(22-10-9-21-18)24-11-6-17(7-12-24)15-23-27(25,26)13-8-16-4-2-1-3-5-16/h1-5,8-10,13,17,23H,6-7,11-12,15H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKAIRXRSZPDX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)
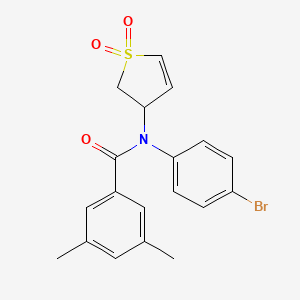
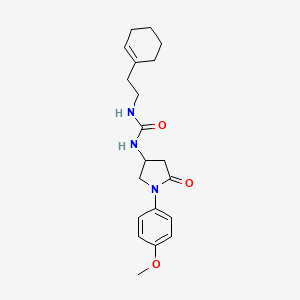
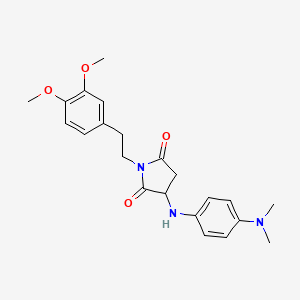
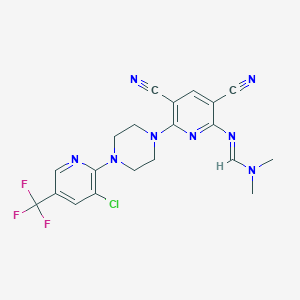
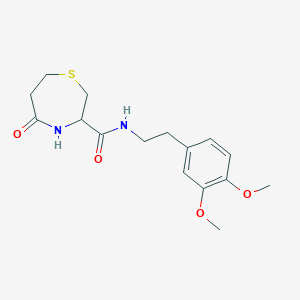
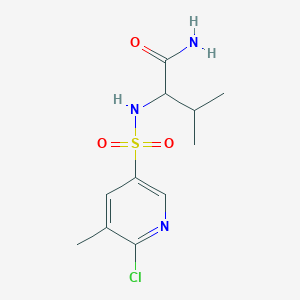
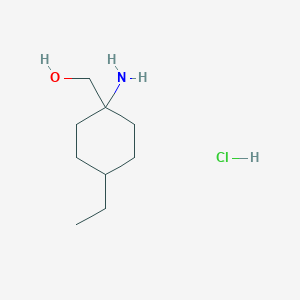

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)


![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)